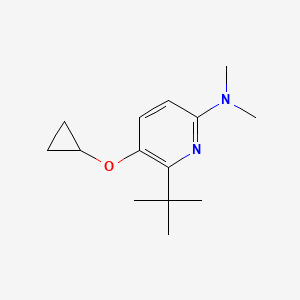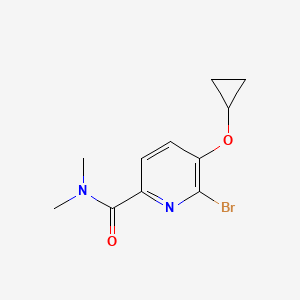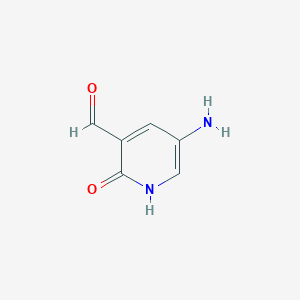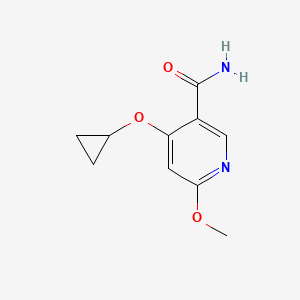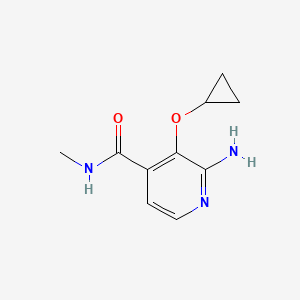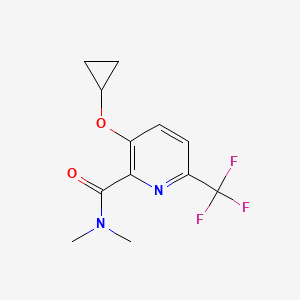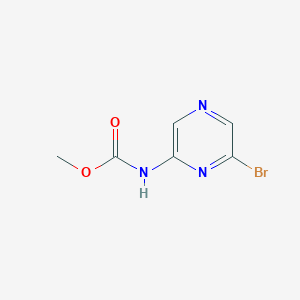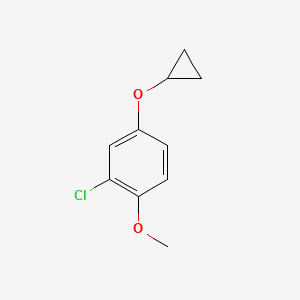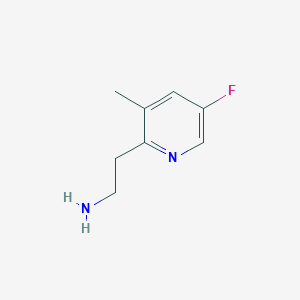
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 5th position, a hydroxyl group at the 3rd position, and an aldehyde group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-formylpyridine-2-carboxylic acid.
Reduction: Formation of 5-(Chloromethyl)-3-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but contains a furan ring instead of a pyridine ring.
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Bromomethyl)-3-hydroxypyridine-2-carbaldehyde: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and selectivity in chemical reactions
Uniqueness
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
5-(chloromethyl)-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-7(11)6(4-10)9-3-5/h1,3-4,11H,2H2 |
InChI-Schlüssel |
KWCQXWJHMNLZAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


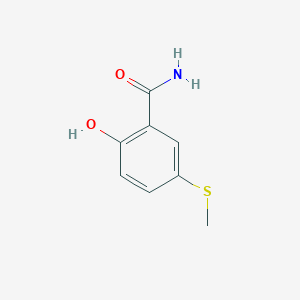
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)

